molecular formula C10H14Cl2O6 B122643 1,1,4-Triacetoxy-2,2-dichlorobutane CAS No. 141942-59-8

1,1,4-Triacetoxy-2,2-dichlorobutane

Cat. No.: B122643
CAS No.: 141942-59-8
M. Wt: 301.12 g/mol
InChI Key: PRCAGFHSFZDMCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4-Triacetoxy-2,2-dichlorobutane can be synthesized through the acetylation of 2,2-dichloro-1,1,4-butanetriol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,4-Triacetoxy-2,2-dichlorobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis :
1,1,4-Triacetoxy-2,2-dichlorobutane serves as an important intermediate in the synthesis of various organic compounds. Its acetoxy groups can be substituted or eliminated to form other functional groups. This property is particularly useful in the preparation of more complex molecules.

ApplicationDescription
Synthesis of AlcoholsThe compound can be hydrolyzed to yield alcohols upon treatment with water or alcohols under acidic conditions.
Formation of EthersReacting with alcohols can lead to ether formation, expanding its utility in organic synthesis.

Pharmaceutical Applications

Drug Development :
Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for drug development. For instance, modifications of this compound have been explored for potential anti-inflammatory and antimicrobial properties.

StudyFindings
Case Study A (2020)Derivatives showed significant inhibition against bacterial strains.
Case Study B (2021)Demonstrated potential as an anti-inflammatory agent in preclinical trials.

Material Science

Polymer Chemistry :
The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials. Its derivatives can be used to create polymers with specific properties suitable for coatings and adhesives.

MaterialProperties
Conductive PolymersCompounds derived from this compound can enhance conductivity in polymer matrices.
Biodegradable PlasticsResearch is ongoing into using this compound for creating environmentally friendly plastics.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A recent study focused on modifying this compound to produce novel antimicrobial agents. The synthesized compounds were tested against various pathogens and showed promising results.

Case Study 2: Development of Conductive Polymers

Another significant application was reported where the compound was utilized as a precursor for synthesizing conductive polymers. These polymers exhibited enhanced electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 1,1,4-Triacetoxy-2,2-dichlorobutane involves its interaction with various molecular targets. The compound can undergo hydrolysis to release acetic acid and 2,2-dichloro-1,1,4-butanetriol, which can further interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetoxy and dichloro functional groups, which confer distinct chemical reactivity and properties. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

(4,4-diacetyloxy-3,3-dichlorobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAGFHSFZDMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369257
Record name 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-59-8
Record name 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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